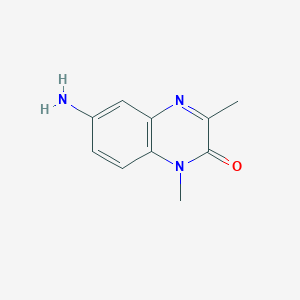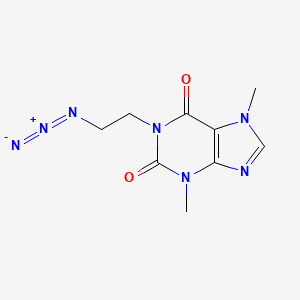![molecular formula C19H21NO3 B12595301 2-Methoxy-N-[2-methyl-1-(3-methylphenyl)-1-oxopropan-2-yl]benzamide CAS No. 644980-16-5](/img/structure/B12595301.png)
2-Methoxy-N-[2-methyl-1-(3-methylphenyl)-1-oxopropan-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-N-[2-methyl-1-(3-methylphenyl)-1-oxopropan-2-yl]benzamide is a complex organic compound with the molecular formula C23H22N2O4. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-[2-methyl-1-(3-methylphenyl)-1-oxopropan-2-yl]benzamide typically involves the reaction of 2-methoxybenzoic acid with 2-methyl-1-(3-methylphenyl)-1-oxopropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-N-[2-methyl-1-(3-methylphenyl)-1-oxopropan-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting the methoxy group to a chloro group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-N-[2-methyl-1-(3-methylphenyl)-1-oxopropan-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Methoxy-N-[2-methyl-1-(3-methylphenyl)-1-oxopropan-2-yl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-N-methyl-N-(3-methylphenyl)benzamide
- 3-Methoxy-N-methyl-N-(2-methylphenyl)benzamide
- 2-Methoxy-N-(3-methylphenyl)benzamide
Uniqueness
2-Methoxy-N-[2-methyl-1-(3-methylphenyl)-1-oxopropan-2-yl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
644980-16-5 |
|---|---|
Molekularformel |
C19H21NO3 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
2-methoxy-N-[2-methyl-1-(3-methylphenyl)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C19H21NO3/c1-13-8-7-9-14(12-13)17(21)19(2,3)20-18(22)15-10-5-6-11-16(15)23-4/h5-12H,1-4H3,(H,20,22) |
InChI-Schlüssel |
CTWUACNTSKKAGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)C(C)(C)NC(=O)C2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-Aminophenyl)ethenyl]-6-bromo-4H-1-benzopyran-4-one](/img/structure/B12595226.png)
![2-Butenamide,4-(dimethylamino)-N-[4-[[3,6-dioxo-4-(phenylmethoxy)-1,4-cyclohexadien-1-yl]amino]-7-ethoxy-6-quinazolinyl]-,(2E)-](/img/structure/B12595232.png)
![2-Chloro-N-[2-fluoro-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12595238.png)
![N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2-ethyl-3-methoxybenzamide](/img/structure/B12595244.png)
![2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole](/img/structure/B12595248.png)



![1,2,4-Oxadiazole, 5-(2,4-dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12595280.png)
![N-[(2-Chlorophenyl)methylene]-acetamide](/img/structure/B12595285.png)

![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(5-methyl-1,3,4-thiadiazol-2-YL)-](/img/structure/B12595294.png)
![4-(Imidazo[1,2-a]pyrimidin-3-yl)benzonitrile](/img/structure/B12595298.png)
